1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(CYCLOPENTYLAMINO)PROPAN-2-OL HYDROCHLORIDE
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Overview
Description
1-{[1,1’-BIPHENYL]-4-YLOXY}-3-(CYCLOPENTYLAMINO)PROPAN-2-OL HYDROCHLORIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its biphenyl structure, which is linked to a cyclopentylamino group and a propanol moiety. The hydrochloride form enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,1’-BIPHENYL]-4-YLOXY}-3-(CYCLOPENTYLAMINO)PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps. One common method starts with the preparation of the biphenyl-4-yloxy intermediate, which is then reacted with a cyclopentylamine derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-{[1,1’-BIPHENYL]-4-YLOXY}-3-(CYCLOPENTYLAMINO)PROPAN-2-OL HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the propanol moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-{[1,1’-BIPHENYL]-4-YLOXY}-3-(CYCLOPENTYLAMINO)PROPAN-2-OL HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{[1,1’-BIPHENYL]-4-YLOXY}-3-(CYCLOPENTYLAMINO)PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing biological processes. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A beta-blocker with a similar propanolamine structure.
Procyclidine: An antispasmodic drug with a related chemical framework
Uniqueness
1-{[1,1’-BIPHENYL]-4-YLOXY}-3-(CYCLOPENTYLAMINO)PROPAN-2-OL HYDROCHLORIDE is unique due to its biphenyl structure, which imparts specific chemical properties and potential biological activities that are distinct from other similar compounds .
Properties
IUPAC Name |
1-(cyclopentylamino)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c22-19(14-21-18-8-4-5-9-18)15-23-20-12-10-17(11-13-20)16-6-2-1-3-7-16;/h1-3,6-7,10-13,18-19,21-22H,4-5,8-9,14-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMDNLLGABAGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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